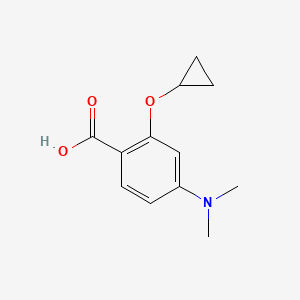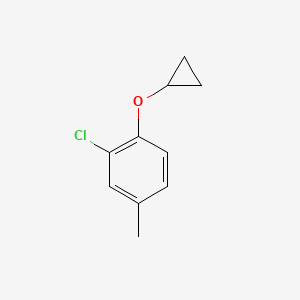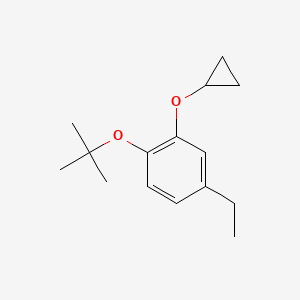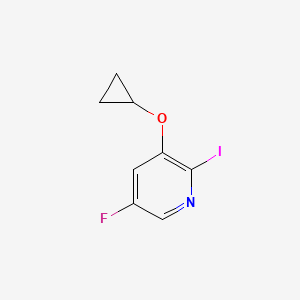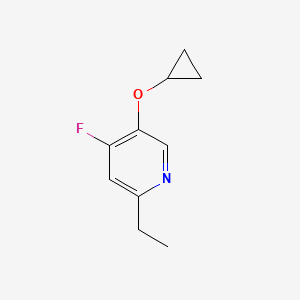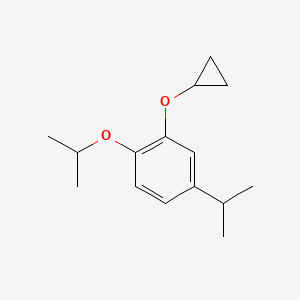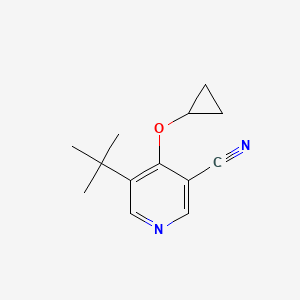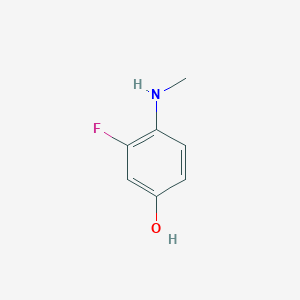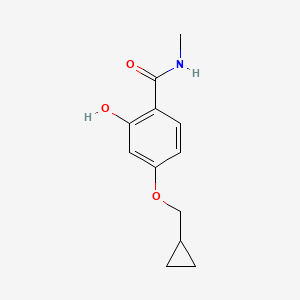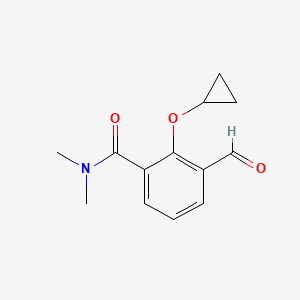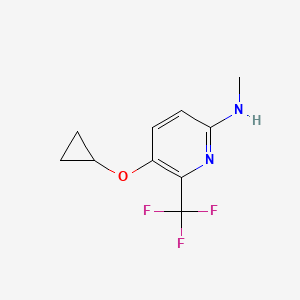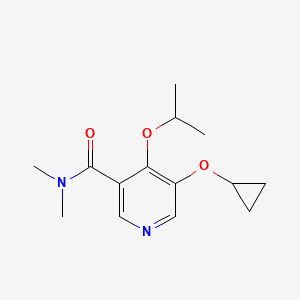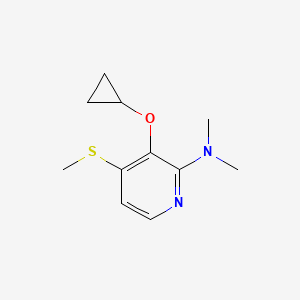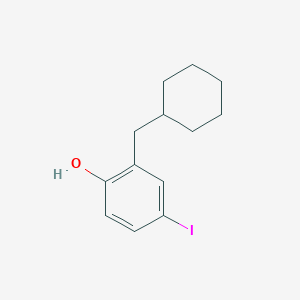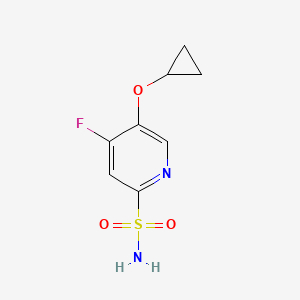
5-Cyclopropoxy-4-fluoropyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-fluoropyridine-2-sulfonamide typically involves the introduction of the cyclopropoxy and fluorine groups onto a pyridine ring, followed by the addition of a sulfonamide group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures.
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Sulfonamide Formation: Addition of the sulfonamide group using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-fluoropyridine-2-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: Replacement of the fluorine or cyclopropoxy groups with other functional groups.
Oxidation and Reduction: Potential oxidation or reduction of the pyridine ring or sulfonamide group.
Coupling Reactions: Participation in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO4) or reducing agents (e.g., LiAlH4).
Coupling: Palladium catalysts and boron reagents for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-fluoropyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine and cyclopropoxy groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-5-fluoropyridine-2-sulfonamide: Similar structure but with different positioning of the cyclopropoxy and fluorine groups.
5-Cyclopropoxy-2-fluoropyridine-4-sulfonamide: Another isomer with variations in the positioning of functional groups.
Uniqueness
5-Cyclopropoxy-4-fluoropyridine-2-sulfonamide is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with tailored activities.
Properties
Molecular Formula |
C8H9FN2O3S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-fluoropyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9FN2O3S/c9-6-3-8(15(10,12)13)11-4-7(6)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
SGZYZNMMZQNZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


